2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclocondensation of aminoguanidine with a suitable precursor, such as a nitrile or an imidate.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the triazole-thioether intermediate reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of microwave irradiation to accelerate reactions, as well as the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides share a similar triazole core but differ in their substituents and overall structure.
Thioether-Containing Compounds: Compounds like 2-((4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio)naphthalene-1,4-diones also feature a thioether linkage but have different aromatic systems.
Uniqueness
2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is unique due to its combination of a morpholine ring, a triazole ring, and a thioether linkage, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2S/c9-7-10-8(12-11-7)16-5-6(14)13-1-3-15-4-2-13/h1-5H2,(H3,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQCAQJNDOYSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NNC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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